molecular formula C30H33NO8 B12943470 2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime

2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime

Cat. No.: B12943470
M. Wt: 535.6 g/mol
InChI Key: DHUBXXMPKIREKC-RCCNHPENSA-N
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Description

2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, oxirane, and oxime groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime typically involves multiple steps. One common approach is the condensation of 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde with cyclopentanone in the presence of a base to form the intermediate 2,5-bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one. This intermediate is then reacted with hydroxylamine to form the final oxime product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime can undergo various chemical reactions, including:

    Oxidation: The oxirane groups can be oxidized to form diols.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Scientific Research Applications

2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime involves its interaction with specific molecular targets and pathways. The oxirane groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxime group can also interact with metal ions, potentially affecting metalloprotein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime is unique due to its combination of methoxy, oxirane, and oxime groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C30H33NO8

Molecular Weight

535.6 g/mol

IUPAC Name

(2E,5E)-2,5-bis[[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methylidene]-N-(oxiran-2-ylmethoxy)cyclopentan-1-imine

InChI

InChI=1S/C30H33NO8/c1-32-28-11-19(3-7-26(28)37-16-23-13-34-23)9-21-5-6-22(30(21)31-39-18-25-15-36-25)10-20-4-8-27(29(12-20)33-2)38-17-24-14-35-24/h3-4,7-12,23-25H,5-6,13-18H2,1-2H3/b21-9+,22-10+,31-30?

InChI Key

DHUBXXMPKIREKC-RCCNHPENSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=NOCC3OC3)/C(=C/C4=CC(=C(C=C4)OCC5OC5)OC)/CC2)OCC6OC6

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)OCC4CO4)OC)C2=NOCC5CO5)OCC6CO6

Origin of Product

United States

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